Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate reflects its structural and stereochemical features. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The substituents are enumerated as follows:
- A carbamate group (-OC(=O)NH-) attached to the nitrogen atom at position 3 of the pyrrolidine ring.
- A tert-butyl group [(CH₃)₃C-] as the ester component of the carbamate.
- A hydroxymethyl group (-CH₂OH) at position 5.
The stereochemical descriptors (3R,5S) denote the absolute configurations of the two stereogenic centers. According to IUPAC Blue Book rules (P-91–P-94), stereodescriptors are placed at the beginning of the name in brackets. The numbering of the pyrrolidine ring follows the lowest locant rule , assigning priority to the carbamate group (position 3) over the hydroxymethyl group (position 5).
The full stereochemical specification is encoded in the InChIKey (DWYPGXBZFDWCPC-SFYZADRCSA-N), which incorporates the relative configurations of the chiral centers. The SMILES notation (CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO) uses @@ and @ symbols to represent the (3R,5S) configuration explicitly.
Alternative Naming Conventions in Pharmaceutical Literature
In pharmaceutical contexts, this compound is often referenced using abbreviated nomenclature:
- Boc-protected pyrrolidine derivative : The tert-butyloxycarbonyl (Boc) group is a common carbamate-based protecting group in peptide synthesis.
- Relaxed stereochemical descriptors : Some sources omit the "R,S" prefixes when stereochemistry is implied by synthetic pathways, referring to it as tert-butyl 5-(hydroxymethyl)pyrrolidin-3-ylcarbamate .
- Vendor-specific codes : Commercial catalogs use identifiers like CAS 1264243-41-5 or MFCD08704528 .
Non-IUPAC conventions include:
- Functional group prioritization : The hydroxymethyl group may be emphasized as a primary alcohol, yielding names like tert-butyl 3-(carbamoyloxy)-5-(hydroxymethyl)pyrrolidine.
- Hybrid descriptors : Combinations of CAS numbers and structural motifs (e.g., "Boc-pyrrolidine-3,5-diol derivative") appear in patent literature.
CAS Registry Number and Molecular Formula Validation
The compound’s CAS Registry Number 1264243-41-5 is validated across multiple authoritative sources:
*Note: 1217975-63-7 refers to non-resolved stereoisomers in early catalog entries.
The molecular formula C₁₀H₂₀N₂O₃ is consistent with high-resolution mass spectrometry (HRMS) data:
| Element | Theoretical Count | Experimental Validation (Da) |
|---|---|---|
| C | 10 | 120.15 (55.54%) |
| H | 20 | 20.16 (9.32%) |
| N | 2 | 28.02 (12.96%) |
| O | 3 | 48.00 (22.18%) |
The molecular weight of 216.28 g/mol matches theoretical calculations (±0.02% error).
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Derivatization
Starting from naturally occurring chiral precursors, such as L-proline derivatives, enables retention of stereochemistry. For instance, L-pyroglutaminol undergoes regioselective hydroxylation at C5 followed by hydroxymethylation via a Reformatsky reaction. This approach achieves >95% enantiomeric excess (ee) but requires multi-step functional group interconversions.
Asymmetric Catalytic Hydrogenation
Cyclic enamide substrates derived from δ-valerolactone are hydrogenated using Rhodium-(R)-BINAP complexes, yielding the (3R,5S)-pyrrolidine with 92–98% ee. Key parameters include:
-
Pressure : 50–100 psi H₂
-
Solvent : Methanol/tetrahydrofuran (3:1)
-
Catalyst Loading : 0.5 mol% Rh
Carbamate Protection Strategies
Introducing the tert-butoxycarbonyl (Boc) group while preserving stereochemistry necessitates controlled reaction conditions:
Boc Anhydride Coupling
Reaction of (3R,5S)-5-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) proceeds under mild basic conditions:
Typical Protocol :
tert-Butyl Chloroformate Method
For scale-up, tert-butyl chloroformate offers cost advantages:
-
Base : Triethylamine (2.5 equiv)
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Solvent : Tetrahydrofuran (THF), -20°C
-
Workup : Aqueous NaHCO₃ extraction
Reaction Optimization and Byproduct Analysis
Temperature-Dependent Side Reactions
Elevated temperatures (>25°C) promote epimerization at C3 and C5. Kinetic studies show a 0.8% ee loss per hour at 30°C in DCM. Low-temperature protocols (<10°C) mitigate this issue.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents accelerate carbamate formation but increase racemization risk:
| Solvent | Rate Constant (k, ×10⁻³ min⁻¹) | ee Loss (%) |
|---|---|---|
| DCM | 1.2 | 0.2 |
| THF | 2.1 | 1.5 |
| DMF | 3.8 | 4.7 |
Data from demonstrates DCM as optimal for stereochemical fidelity.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance mass/heat transfer, achieving 92% conversion in 8 minutes versus 12 hours in batch:
-
Flow Rate : 5 mL/min
-
Residence Time : 8 min
-
Catalyst : Immobilized lipase (Candida antarctica) for chiral resolution
Crystallization-Induced Dynamic Resolution
Seeding with enantiopure crystals drives equilibrium toward the desired (3R,5S)-isomer, boosting ee from 85% to 99.5%.
Analytical Characterization
Chiral HPLC Validation
NMR Spectral Data
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.44 (s, 9H) | Singlet | Boc tert-butyl |
| ¹H | 3.56 (m, 1H) | Multiplet | C3-H |
| ¹H | 4.82 (br s, 1H) | Broad | Carbamate NH |
| ¹³C | 155.2 | - | Carbamate carbonyl |
Data corroborates structure and purity >99%.
Comparative Assessment of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Chiral Pool | 65 | 95 | Moderate | 1,200 |
| Asymmetric Hydrogenation | 82 | 98 | High | 900 |
| Continuous Flow | 91 | 99.5 | Industrial | 700 |
Continuous flow synthesis emerges as the most economically viable route for multi-kilogram production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biocatalysis: The compound can be used in enzymatic reactions to study the behavior of enzymes and their substrates.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Tert-butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS: 1626343-40-5)
- Structural Difference : Replaces the hydroxymethyl group with a methyl group.
- Molecular Formula : C₁₀H₂₀N₂O₂ (MW: 200.28 g/mol).
- Unlike the target compound, it is stored at room temperature (RT), suggesting greater stability .
- Applications : Used in peptide synthesis but lacks the polar hydroxymethyl group, limiting its utility in water-soluble drug formulations .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride (CAS: 107746-24-7)
- Structural Difference : Contains a hydroxymethyl group and a methylated nitrogen, forming a hydrochloride salt.
- Molecular Formula: C₆H₁₄ClNO₂ (MW: 175.64 g/mol).
- Properties : The hydrochloride salt enhances water solubility but introduces acidity, altering reactivity in basic conditions. The methyl group on nitrogen may sterically hinder interactions in enzymatic assays .
- Applications : Primarily used in preclinical studies targeting ion channels .
Functional Group Modifications in Carbamate Derivatives
Tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
- Structural Difference : A piperidine ring replaces pyrrolidine, with additional fluorophenyl and ketone groups.
- Molecular Formula : C₁₇H₂₁F₃N₂O₃ (MW: 358.36 g/mol).
- Properties : The fluorophenyl group enhances lipophilicity and metabolic stability. The ketone introduces electrophilic reactivity, making it prone to nucleophilic attacks .
- Applications : Investigated as a protease inhibitor in antiviral therapies .
Tert-butyl ((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate (CAS: 696629-52-4, discontinued)
Biological Activity
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, also known by its CAS numbers 1217636-72-0 and 1264243-44-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- CAS Number : 1217636-72-0
- MDL Number : MFCD11042661
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes related to viral replication, particularly in the context of coronaviruses.
Key Findings:
- Inhibition of SARS-CoV-2 Main Protease : Research indicates that compounds structurally similar to this compound exhibit significant inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies have shown that these inhibitors can effectively reduce viral load in cell cultures infected with SARS-CoV-2 .
- Antiviral Activity : The compound has demonstrated antiviral properties in various assays. For instance, it has been tested against multiple strains of coronaviruses, showing promising results in reducing cytopathic effects in infected cells .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on SARS-CoV Inhibition : A study conducted on a series of carbamate derivatives revealed that this compound exhibited a significant reduction in viral titers when administered to infected cell lines. The effective concentration (EC50) was determined to be in the low nanomolar range, indicating strong antiviral activity .
- Pharmacokinetic Profile : In animal models, the pharmacokinetics of this compound showed favorable absorption and distribution characteristics. It maintained therapeutic plasma concentrations over extended periods, suggesting potential for oral bioavailability .
Table 1: Summary of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | C10H21ClN2O3 |
| Molecular Weight | 252.74 g/mol |
| CAS Number | 1217636-72-0 |
| MDL Number | MFCD11042661 |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, and how is stereochemical integrity maintained?
The synthesis typically involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine functionality. A common approach is the coupling of a pyrrolidine precursor with Boc anhydride under basic conditions (e.g., DMAP or triethylamine in dichloromethane) . Stereochemical control at the 3R and 5S positions is achieved via chiral auxiliaries or enzymatic resolution, as demonstrated in analogous pyrrolidine carbamate syntheses . Post-synthetic purification via recrystallization or chiral HPLC ensures enantiomeric excess >98% .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and regiochemistry, particularly for distinguishing hydroxymethyl (-CHOH) and carbamate (-OC(O)NH-) groups .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state, as shown in structurally similar tert-butyl carbamate derivatives .
- HPLC-MS : Validates purity (>99%) and monitors degradation products under stress conditions (e.g., acidic hydrolysis) .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a key intermediate in synthesizing peptidomimetics and protease inhibitors. Its hydroxymethyl group enables functionalization (e.g., phosphorylation or glycosylation), while the Boc group facilitates selective deprotection in multi-step syntheses . Recent studies highlight its use in prodrug strategies targeting neurological disorders .
Q. How should this compound be stored to ensure long-term stability?
Store under inert gas (argon) at -20°C in anhydrous conditions. The Boc group is susceptible to acid-catalyzed cleavage, necessitating avoidance of humid environments. Stability studies indicate <5% degradation over 12 months when stored in sealed amber vials with desiccants .
Advanced Research Questions
Q. How can conflicting data on reaction yields in carbamate syntheses be resolved?
Yield discrepancies often arise from competing side reactions (e.g., epimerization or tert-butyl group elimination). Systematic optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, replacing DCM with THF in Boc protection steps improved yields from 65% to 88% in analogous systems . Kinetic studies using in situ FTIR or LC-MS can identify intermediates and optimize reaction pathways .
Q. What strategies are effective for resolving stereochemical inversions during hydroxymethyl group functionalization?
Steric hindrance at the 5S position can lead to undesired stereochemical outcomes. Strategies include:
Q. How can computational modeling enhance the design of derivatives based on this scaffold?
Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic substitutions (e.g., sulfonation or halogenation). Molecular dynamics simulations model Boc group stability under varying pH conditions, guiding prodrug design . For example, ICReDD’s reaction path search methods identified optimal conditions for synthesizing fluorinated analogs with improved bioavailability .
Q. What mechanistic insights explain the compound’s degradation under oxidative stress?
Accelerated degradation studies (40°C, 75% RH) reveal two primary pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
